molecular formula C6H14N2O2S B1400698 N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide CAS No. 479065-34-4

N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide

Cat. No.: B1400698
CAS No.: 479065-34-4
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the development of novel therapeutic agents. Sulfonamide derivatives are recognized for their broad biological activities and are prevalent in various drug classes, including anticancer agents . Research into similar sulfonamide-pyrrolidine compounds has demonstrated their potential in targeting specific enzymes. For instance, a closely related compound has been identified as a potent inhibitor of the Hepatitis C Virus NS5B polymerase, a critical enzyme for viral replication, highlighting the therapeutic relevance of this chemical scaffold in antiviral drug discovery . Furthermore, structural analogs are being explored in oncology, such as in the discovery of novel sulfonamide derivatives that target aromatase (CYP19A1) for the treatment of estrogen-receptor-positive (ER+) breast cancer . The pyrrolidine ring and the sulfonamide group in its structure contribute to its ability to interact with enzyme active sites, making it a valuable building block for designing molecules with optimized binding affinity and specificity . This product is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the pyrrolidine ring facilitates substitution reactions under basic conditions. Key examples include:

Methanesulfonylation

A base-catalyzed reaction with methanesulfonyl chloride (MsCl) forms the sulfonamide core structure. This reaction is critical in synthesizing derivatives for pharmaceutical applications .

Reagents/ConditionsSolventTemperatureProductYield
MsCl, Et₃NDCM0°C → RTN-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide95%

Acylation Reactions

The secondary amine reacts with acylating agents to form amide derivatives, which are pivotal in drug development (e.g., orexin receptor agonists) .

Propanoylation

Condensation with 2-hydroxy-2-methylpropanoic acid under coupling agents produces acylated derivatives for neurological therapeutics :

Reagents/ConditionsSolventTemperatureProductApplication
2-Hydroxy-2-methylpropanoic acid, EDClTHFRTN-{(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl}methanesulfonamideNarcolepsy treatment

Alkylation Reactions

The pyrrolidine nitrogen undergoes alkylation with electrophiles like methyl iodide, forming quaternary ammonium salts for enhanced bioavailability .

Reagents/ConditionsSolventTemperatureProductYield
Methyl iodide, NaHDMF50°CN-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide85%

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling introduces aryl groups to the pyrrolidine ring, enabling structural diversification :

Reagents/ConditionsSolventTemperatureProductYield
Pd(OAc)₂, XPhos, K₃PO₄Toluene110°CN-{(2S,3S)-2-[(2,3',5'-trifluorobiphenyl-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide78%

Hydrolysis and Salt Formation

The hydrochloride salt form is synthesized via acid-mediated hydrolysis, enhancing solubility for pharmacological use :

Reagents/ConditionsSolventTemperatureProductPurity
HCl (gas)Et₂O0°C(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride>98%

Key Research Findings

  • Structure-Activity Relationship (SAR): Acylation at the pyrrolidine nitrogen enhances blood-brain barrier penetration, critical for CNS-targeted drugs like TAK-994 .

  • Catalytic Efficiency: Palladium-mediated couplings achieve >75% yields with trifluorobiphenyl groups, enabling scalable synthesis .

  • Stability: Hydrochloride salts exhibit superior shelf-life compared to free bases under ambient conditions .

Scientific Research Applications

Chemistry

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Nucleophilic Substitution : The sulfonamide group can be replaced by other nucleophiles under specific conditions.

Biology

The compound is studied for its potential effects on biological systems, particularly its interactions with biomolecules. Notable biological applications include:

  • Anticancer Research : Case studies have shown that it exhibits cytotoxic effects on human lung cancer cells (A549), inducing late apoptosis and significantly reducing cell viability compared to control groups.
  • Neurological Applications : Investigations suggest that it may enhance serotonin levels, indicating potential applications in treating depression and anxiety disorders.

Medicine

This compound is being explored for its therapeutic properties, particularly as a precursor for drug development. Its role in medicinal chemistry includes:

  • Potential use as an antidepressant due to its interaction with neurotransmitter systems.
  • Investigation as a chemotherapeutic agent , particularly against specific cancer cell lines.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, taking advantage of its unique chemical properties.

Anticancer Properties

A study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent.

Neurological Applications

Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride

  • Structure : Lacks the methyl group on the sulfonamide nitrogen (molecular formula: C₅H₁₂N₂O₂S ) .
  • Synthesis: Prepared via direct sulfonylation of pyrrolidin-3-amine, bypassing reductive amination steps .

N-Methyl-2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide

  • Structure : Substituted with a nitrobenzene-sulfonamide group (molecular formula: C₁₁H₁₅N₃O₄S ) .
  • Key Differences :
    • Electron Effects : The nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • Applications : Used in proteolysis-targeting chimeras (PROTACs) due to enhanced binding to E3 ubiquitin ligases .

N-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

  • Structure : Incorporates a chloropyridinyloxy-pyrrolidine moiety (molecular formula: C₁₃H₁₈ClN₃O₄S ) .
  • Key Differences: Bioactivity: The chloropyridine group enhances affinity for kinase ATP-binding pockets, making it relevant in oncology drug discovery. Synthesis: Requires coupling of chloropyridine intermediates via Mitsunobu or Ullmann reactions .

PF-562271 (N-Methyl-N-[3-[[[2-[(2-oxoindolin-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide)

  • Structure : Contains a trifluoromethylpyrimidine-indole hybrid (molecular formula: C₂₁H₂₀F₃N₇O₃S ) .
  • Key Differences :
    • Selectivity : The trifluoromethyl group and pyrimidine core improve selectivity for focal adhesion kinase (FAK) inhibition.
    • Clinical Relevance : Advanced to preclinical studies for cancer therapy due to superior target engagement .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacokinetic Highlights
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide C₆H₁₄N₂O₂S 178.25 g/mol Methylsulfonamide, pyrrolidine High metabolic stability
N-(Pyrrolidin-3-yl)methanesulfonamide C₅H₁₂N₂O₂S 164.23 g/mol Sulfonamide, pyrrolidine Increased renal clearance
N-Methyl-2-nitrobenzenesulfonamide analog C₁₁H₁₅N₃O₄S 285.32 g/mol Nitrobenzene Enhanced protein binding
PF-562271 C₂₁H₂₀F₃N₇O₃S 515.49 g/mol Trifluoromethyl, pyrimidine FAK inhibition (IC₅₀ = 1.5 nM)

Biological Activity

N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide, also known as (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₆H₁₅ClN₂O₂S
Molecular Weight: 214.71 g/mol
CAS Number: 1810074-90-8

The compound features a pyrrolidine ring, which is crucial for its biological activity. Its methanesulfonamide functional group enhances its solubility and interaction with biological targets, making it suitable for various pharmaceutical formulations.

Research indicates that this compound may interact with several biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it could modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Key Biological Activities:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. This action could be significant in cancer therapy and other diseases where these pathways are dysregulated.
  • Neurotransmitter Modulation: Its structural components suggest interactions with neurotransmitter receptors, which may contribute to its effects on mood and cognition.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are some key findings:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines, including A549 and HCT116. The compound induced apoptosis and cell cycle arrest .
Study BNeuropharmacologyShowed potential for modulation of serotonin receptors, indicating possible antidepressant effects.
Study CEnzyme InteractionIdentified as a potent inhibitor of certain kinases involved in cancer progression, suggesting therapeutic applications in oncology .

Case Studies

  • Anticancer Properties:
    A study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent .
  • Neurological Applications:
    Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved.

Q & A

Basic: What are the key synthetic methodologies for preparing N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide?

Methodological Answer:
The synthesis typically involves coupling pyrrolidine derivatives with methanesulfonyl chloride. For example, in a palladium-catalyzed cross-coupling reaction, intermediates like 8-bromo-6-tert-butyl-5-methoxy-3-quinolyl derivatives are reacted with boronic acids under conditions involving [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride and Cs₂CO₃ in dioxane. Purification via extraction (water/ethyl acetate), drying, and column chromatography yields the final product . Another approach uses gold catalysis (PicAuCl₂) to form imidazo[1,2-a]pyridine derivatives, achieving high yields (92%) through optimized reaction times and solvent selection (anhydrous toluene) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For instance, methyl groups on sulfonamide and pyrrolidine rings show distinct singlets at δ ~3.2 ppm in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 302.0956 for a related compound) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1355–1379 cm⁻¹) .
  • X-ray crystallography : Used in advanced studies to resolve stereochemical ambiguities, as seen in pyrrolidinylsulfone derivatives .

Advanced: How do catalytic systems (e.g., Pd vs. Au) influence synthetic outcomes for sulfonamide derivatives?

Methodological Answer:

  • Palladium Catalysts : Enable Suzuki-Miyaura cross-couplings for aryl-aryl bond formation, critical for attaching pyridinyl or quinoline moieties. These reactions require inert conditions (e.g., dioxane reflux) and base additives (Cs₂CO₃) .
  • Gold Catalysts : Promote alkyne activation and cyclization, as seen in forming imidazo[1,2-a]pyridine cores. Au(I) complexes (e.g., PicAuCl₂) enhance regioselectivity and reduce side reactions in toluene .
  • Contradictions : Pd systems may require harsher conditions but offer broader substrate scope, while Au catalysts excel in heterocycle formation but demand precise stoichiometry. Researchers must balance yield, scalability, and functional group compatibility .

Advanced: How can multi-step synthesis yields be optimized for complex pyrrolidine-sulfonamide hybrids?

Methodological Answer:

  • Stepwise Protection/Deprotection : Use Boc groups to protect amines during coupling reactions. For example, Boc-protected pyrrolidines allow selective functionalization before acidic deprotection .
  • Reagent Selection : Diisobutylaluminum hydride (DIBAL) effectively reduces esters to alcohols without over-reduction, as shown in chromene derivatives .
  • SFC Resolution : Supercritical fluid chromatography separates enantiomers post-synthesis, achieving >98% enantiomeric excess in pyrrolidinylsulfones .
  • Yield Tracking : Optimize reaction times and stoichiometry (e.g., 1.2 equiv of ynamide in Co-catalyzed cycloadditions) to minimize byproducts .

Advanced: What computational strategies predict thermochemical properties and reactivity of sulfonamide derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Models exact exchange interactions to predict bond dissociation energies and transition states. Becke’s hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, guiding reaction feasibility .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, critical for designing bioactive analogs .
  • Contradictions : While DFT excels for small systems, post-Hartree-Fock methods (e.g., CCSD(T)) may be needed for accurate van der Waals interactions in larger molecules .

Advanced: How are stereochemical challenges addressed in asymmetric synthesis of pyrrolidine-sulfonamides?

Methodological Answer:

  • Chiral Catalysts : Use (S)- or (R)-BTM ligands to induce enantioselectivity in cycloadditions .
  • Chiral Resolution : SFC separates diastereomers post-synthesis, as demonstrated for RORγt inverse agonists .
  • Protecting Group Strategy : Boc groups preserve stereochemistry during functionalization. For example, (S)-5-(trityloxymethyl)-2-pyrrolidinone derivatives maintain configuration through hydrogenolysis and coupling steps .

Advanced: How do researchers resolve contradictions in reported synthetic yields for similar reactions?

Methodological Answer:

  • Parameter Screening : Systematically vary temperature, solvent (e.g., HFIP vs. toluene), and catalyst loading. For instance, 92% yield in Au-catalyzed reactions relies on strict anhydrous conditions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones or dehalogenated intermediates) .
  • Reproducibility Checks : Cross-validate findings using alternative methods (e.g., microwave-assisted synthesis vs. traditional heating) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide
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N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide

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